Rhombifoline

Description

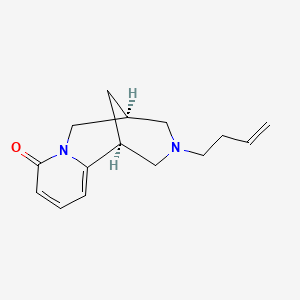

(1R)-3-(3-Butenyl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,4]diazocin-8-one is a natural product found in Laburnum anagyroides, Maackia hupehensis, and other organisms with data available.

Structure

3D Structure

Properties

Molecular Formula |

C15H20N2O |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

(1S,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

InChI |

InChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2/t12-,13-/m0/s1 |

InChI Key |

ZVTFRRVBMAUIQW-STQMWFEESA-N |

SMILES |

C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 |

Isomeric SMILES |

C=CCCN1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |

Canonical SMILES |

C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 |

Synonyms |

rhombifoline |

Origin of Product |

United States |

Foundational & Exploratory

Rhombifoline: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Abstract

Rhombifoline, a quinolizidine alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the current knowledge regarding this compound, focusing on its natural sources, distribution within plant tissues, and the methodologies for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources and Botanical Distribution

This compound has been identified in a select number of plant species, primarily within the Fabaceae and Malvaceae families. The principal natural sources documented in the scientific literature are:

-

Anagyrus foetida L. (Fabaceae): This plant, indigenous to regions like Saudi Arabia, is a significant source of this compound. The compound has been successfully isolated from its leaves and stems[1].

-

Sida rhombifolia L. (Malvaceae): Commonly known as arrowleaf sida, this perennial plant is widely distributed in tropical and subtropical regions of the world.[2][3][4] While the presence of a variety of alkaloids in the root of Sida rhombifolia has been reported, further specific quantification of this compound is required.[2][5]

The geographical distribution of Sida rhombifolia is extensive, covering areas in Asia, Africa, and the Americas. It is often found in disturbed sites, pastures, and along roadsides.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly between different plant species and among various tissues within the same plant. The available quantitative data is summarized in the table below. It is important to note that research on the quantitative analysis of this compound is ongoing, and the data is currently limited.

| Plant Species | Plant Part | This compound Content | Reference |

| Anagyrus foetida L. | Leaves and Stems | 0.0091% yield | [1] |

| Sida rhombifolia L. | Root | Total alkaloid content of 0.1% (this compound concentration not specified) | [2] |

Experimental Protocols

Extraction and Isolation of this compound from Anagyrus foetida

The following protocol is a generalized procedure for the extraction and isolation of quinolizidine alkaloids, including this compound, from plant material.

3.1.1. Materials and Reagents

-

Dried and powdered plant material (leaves and stems of Anagyrus foetida)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Hydrochloric acid (HCl), 2% solution

-

Ammonia solution (NH₄OH)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Dragendorff's reagent for alkaloid detection

-

Rotary evaporator

-

pH meter

3.1.2. Extraction Procedure

-

Maceration: The powdered plant material is macerated with methanol at room temperature for a period of 24-48 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is dissolved in 2% hydrochloric acid.

-

The acidic solution is then washed with chloroform to remove non-alkaloidal compounds.

-

The aqueous layer is basified with ammonia solution to a pH of 9-10.

-

The basified solution is then extracted repeatedly with chloroform.

-

-

Drying and Evaporation: The chloroform extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.

3.1.3. Isolation by Column Chromatography

-

Column Preparation: A chromatographic column is packed with silica gel using a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Loading: The crude alkaloid fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. Fractions are collected systematically.

-

Monitoring: The separation is monitored by thin-layer chromatography (TLC), with visualization of alkaloid spots using Dragendorff's reagent.

-

Purification: Fractions containing the compound of interest (this compound) are combined, and the solvent is evaporated. Further purification may be achieved by repeated chromatography or crystallization.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the quantification of this compound in plant extracts. Method validation is crucial for accurate and reliable results.[6][7][8][9]

3.2.1. Instrumentation and Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution system is typically employed. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., around 230 nm and 310 nm) should be selected for detection.

-

Injection Volume: 10-20 µL.

3.2.2. Standard and Sample Preparation

-

Standard Solution: A stock solution of pure this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution.

-

Sample Solution: The crude alkaloid extract is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection.

3.2.3. Analysis and Quantification

-

Calibration Curve: The calibration standards are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.

-

Sample Analysis: The plant extract sample is injected, and the peak corresponding to this compound is identified by comparing its retention time with that of the standard.

-

Quantification: The concentration of this compound in the sample is determined using the regression equation of the calibration curve.

Biosynthesis of this compound

This compound is a quinolizidine alkaloid, and its biosynthesis follows the general pathway established for this class of compounds. The primary precursor for the quinolizidine skeleton is the amino acid L-lysine.[10][11][12][13][14][15][16][17][18][19]

The key steps in the biosynthesis of the quinolizidine alkaloid core are:

-

Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[10][11][17][18]

-

Oxidative Deamination: Cadaverine undergoes oxidative deamination to yield 5-aminopentanal, which exists in equilibrium with its cyclic Schiff base, Δ¹-piperideine.

-

Formation of the Quinolizidine Skeleton: Three molecules of cadaverine (via Δ¹-piperideine) are thought to be required to form the tetracyclic quinolizidine ring system. The exact mechanisms and intermediates in the formation of the specific this compound structure are still under investigation.

Below are diagrams illustrating the general workflow for extraction and isolation, and the initial steps of the quinolizidine alkaloid biosynthetic pathway.

References

- 1. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sida rhombifolia - Wikipedia [en.wikipedia.org]

- 3. tropical.theferns.info [tropical.theferns.info]

- 4. Malvaceae - Sida rhombifolia L. [publish.plantnet-project.org]

- 5. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 7. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a UHPLC-ESI-QTOF mass spectrometry method to analyze opines, plant biomarkers of crown gall or hairy root diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 17. Metabolic switch from lysine to alkaloid biosynthesis [jstage.jst.go.jp]

- 18. Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Rhombifoline from Anagyris foetida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of the quinolizidine alkaloid, Rhombifoline, from the plant species Anagyris foetida. The document details the experimental protocols for extraction and purification and presents the corresponding quantitative and spectroscopic data. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Anagyris foetida L. is a medicinal plant that has been a source of various alkaloids. Among these, this compound was isolated for the first time from the leaves and stems of Anagyris foetida indigenous to Saudi Arabia.[1][2] This discovery, along with the isolation of 5,6-dehydrolupanine and five other previously identified alkaloids (N-methylcytisine, sparteine, anagyrine, lupanine, and cytisine), has contributed to the phytochemical understanding of this plant species.[1][3] The characterization of these compounds was accomplished using a combination of spectroscopic methods.[1][2]

Experimental Protocols

The following sections detail the methodology employed for the extraction and isolation of this compound from Anagyris foetida.

Plant Material and Extraction of Total Alkaloids

The initial step involves the processing of the plant material to obtain a crude alkaloid extract.

-

Plant Material Preparation: Dried and powdered leaves and stems (3 kg) of Anagyris foetida were used as the starting material.[3]

-

Defatting: The powdered plant material was first defatted using petroleum ether (60-80°C).[3]

-

Extraction: The defatted powder was then exhaustively extracted with methanol (MeOH) using a Soxhlet apparatus. The methanolic extract was evaporated under reduced pressure at 40°C to yield a semisolid residue (630 g).[3]

-

Acid-Base Extraction: The residue was dissolved in chloroform (CHCl₃) and extracted with a 2% citric acid solution until the aqueous layer tested negative for alkaloids. The combined acidic aqueous extracts were made alkaline (pH 8-9) with ammonium hydroxide (NH₄OH) and subsequently extracted three times with CHCl₃. The combined chloroform extracts were evaporated under reduced pressure to yield the crude total alkaloids (160 g).[3]

Isolation of this compound

The crude alkaloid mixture was subjected to chromatographic techniques to isolate the individual compounds.

-

Column Chromatography: A portion of the crude alkaloid extract was chromatographed on a silica gel column.

-

Flash Chromatography: A fraction weighing 37 g, eluted with 2% MeOH in dichloromethane (CH₂Cl₂), was further purified by flash chromatography on a silica gel column (20 x 2.8 cm). The elution was carried out with CH₂Cl₂ containing increasing amounts of MeOH (0-5%), and 6 ml fractions were collected.[3]

-

Isolation: this compound (43 mg) was obtained from fractions 32-48.[3]

Quantitative Data

The following table summarizes the quantitative data from the isolation process.

| Parameter | Value | Reference |

| Starting Plant Material (dried) | 3 kg | [3] |

| Crude Total Alkaloid Yield | 160 g | [3] |

| Isolated this compound Yield | 43 mg | [3] |

| Yield of this compound from Plant Material | 0.0014% | [3] |

Spectroscopic Characterization of this compound

The structure of the isolated this compound was confirmed by various spectroscopic methods.

| Spectroscopic Data | Observed Characteristics | Reference |

| UV (EtOH) λmax | 232, 306 nm (suggesting a pyridone moiety) | [3] |

| IR νmax | 2760-2790 cm⁻¹ (trans-quinolizidine), 1650 cm⁻¹ (lactam carbonyl), 1560 cm⁻¹ (conjugated double bond) | [3] |

| ¹H-NMR | Data reported for the first time in the cited study. | [1] |

| ¹³C-NMR | Data reported for the first time in the cited study. | [1] |

| Mass Spectrometry | Data used for characterization. | [1] |

Experimental and Logical Workflows

The following diagrams illustrate the workflow for the isolation of this compound and a generalized signaling pathway for quinolizidine alkaloids.

Biological Activity

While specific studies on the signaling pathways of this compound are limited, research on the broader class of quinolizidine alkaloids from Anagyris foetida indicates their affinity for nicotinic and muscarinic acetylcholine receptors.[4] The α-pyridone structure, present in compounds like N-methylcytisine and cytisine found alongside this compound, shows high affinity for the nicotinic receptor.[4] Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound. The plant Anagyris foetida itself has been studied for its antioxidant and antifungal properties, though these activities are attributed to the combined effect of its various constituents.[5][6]

Conclusion

The isolation and characterization of this compound from Anagyris foetida represent a significant contribution to the field of natural product chemistry. The detailed experimental protocols and spectroscopic data provided in this guide offer a solid foundation for further research into the pharmacological properties and potential applications of this quinolizidine alkaloid. Future investigations should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its biological significance.

References

- 1. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Binding of quinolizidine alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. CHEMICAL COMPOSITION OF ESSENTIAL OILS, OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION AND EVALUATION OF ANTIOXIDANT AND ANTI-INFLAMMATORY PROPERTIES OF ANAGYRIS FOETIDA [bpsa.journals.ekb.eg]

Phytochemical Analysis of Sida rhombifolia for Rhombifoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sida rhombifolia Linn., a perennial shrub belonging to the Malvaceae family, has a long history of use in traditional medicine for treating a variety of ailments. Its therapeutic properties are attributed to a rich diversity of phytochemicals, including alkaloids, flavonoids, and phenolics. Among the alkaloids, rhombifoline, a quinolizidine alkaloid, is a compound of significant interest. This technical guide provides a comprehensive overview of the phytochemical analysis of Sida rhombifolia with a specific focus on the isolation, identification, and quantification of this compound. Detailed experimental protocols for extraction, chromatographic separation, and spectroscopic analysis are presented. Furthermore, this guide summarizes quantitative data from relevant studies and proposes a putative signaling pathway for the biological activity of this compound based on related compounds found in the plant.

Introduction

Sida rhombifolia, commonly known as arrowleaf sida, is a weed distributed throughout tropical and subtropical regions. In traditional medicine, various parts of the plant are used to treat conditions such as inflammation, rheumatism, and gastrointestinal disorders. The pharmacological effects of Sida rhombifolia are largely attributed to its complex phytochemical composition. Alkaloids, in particular, are a major class of bioactive compounds found in this plant.

This compound (N-(but-3-enyl)-cytisine) is a quinolizidine alkaloid that has been identified in Sida rhombifolia. Understanding the concentration and biological activity of this compound is crucial for the standardization of herbal preparations and for the development of new therapeutic agents. This guide outlines the methodologies required for a thorough phytochemical analysis of Sida rhombifolia to isolate and quantify this compound.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The whole plant material of Sida rhombifolia should be collected from a well-identified source. The time and location of collection should be documented.

-

Drying: The plant material should be washed thoroughly with distilled water to remove any dirt and debris. The cleaned material is then shade-dried at room temperature for 7-10 days until it is brittle.

-

Pulverization: The dried plant material is pulverized into a coarse powder using a mechanical grinder. The powdered material should be stored in an airtight container, protected from light and moisture, until further use.

Extraction of Alkaloids

A general workflow for the extraction of alkaloids from Sida rhombifolia is depicted below.

Caption: General workflow for the extraction of alkaloids.

Protocol:

-

Maceration: A known weight of the powdered plant material (e.g., 100 g) is macerated with methanol (e.g., 500 mL) in a large conical flask. The flask is securely stoppered and kept on an orbital shaker for 72 hours at room temperature.

-

Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The process is repeated three times with fresh solvent. The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield a viscous crude extract.

-

Acid-Base Partitioning:

-

The crude methanolic extract is dissolved in 5% hydrochloric acid (HCl).

-

The acidic solution is then washed with a non-polar solvent like n-hexane or dichloromethane to remove non-alkaloidal compounds.

-

The aqueous acidic layer is then basified with a strong base, such as ammonium hydroxide (NH₄OH), to a pH of 9-10.

-

The basified solution is subsequently extracted with a polar organic solvent like chloroform or a mixture of chloroform and isopropanol.

-

The organic layer, containing the alkaloids, is collected, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid fraction.

-

Chromatographic Separation and Purification

The crude alkaloid fraction can be subjected to further separation and purification using chromatographic techniques.

2.3.1. Thin-Layer Chromatography (TLC)

TLC is a preliminary analytical technique to identify the presence of alkaloids and to optimize the mobile phase for column chromatography.

-

Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum plates.

-

Mobile Phase: A mixture of chloroform, methanol, and ammonia in varying ratios (e.g., 85:14:1 v/v/v).

-

Detection: The developed plates are visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives orange to reddish-brown spots for alkaloids.

2.3.2. Column Chromatography

Column chromatography is employed for the preparative isolation of individual alkaloids.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Fraction Collection: Fractions are collected and monitored by TLC to pool similar fractions.

Quantification of this compound by HPLC-MS/MS

A highly sensitive and specific method for the quantification of this compound can be developed based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following is a proposed method adapted from a validated procedure for lupin alkaloids[1].

2.4.1. Instrumentation and Conditions

-

HPLC System: An HPLC system equipped with a binary pump, an autosampler, and a column oven.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive ESI.

-

MRM Transitions: The specific precursor ion and product ions for this compound need to be determined by infusing a standard solution. Based on its structure (MW: 244.33 g/mol ), the precursor ion [M+H]⁺ would be m/z 245.2. Product ions would be determined experimentally.

2.4.2. Standard and Sample Preparation

-

Standard Stock Solution: A stock solution of this compound analytical standard is prepared in methanol (e.g., 1 mg/mL).

-

Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

-

Sample Preparation: The crude alkaloid fraction is dissolved in the initial mobile phase, filtered through a 0.22 µm syringe filter, and diluted as necessary before injection.

The general workflow for the quantification of this compound is illustrated below.

Caption: Workflow for this compound quantification.

Data Presentation

The quantitative data for this compound and other major phytochemicals from Sida rhombifolia should be presented in a clear and structured format.

Table 1: Phytochemical Composition of Sida rhombifolia Extracts

| Phytochemical Class | Extraction Method | Solvent | Part of Plant | Reported Concentration/Presence | Reference |

| Alkaloids | Maceration | Methanol | Whole Plant | Present | [2] |

| Soxhlet | Ethanol | Leaves | Present | [3][4] | |

| Flavonoids | Maceration | Methanol | Whole Plant | Present | [2] |

| Soxhlet | Ethanol | Leaves | Present | [3][4] | |

| Phenols | Maceration | Methanol | Whole Plant | Present | [2] |

| Soxhlet | Ethanol | Leaves | Present | [3][4] | |

| Saponins | Maceration | Methanol | Whole Plant | Present | [2] |

| Soxhlet | Ethanol | Leaves | Present | [3][4] |

Table 2: Hypothetical Quantitative Data for this compound in Sida rhombifolia

| Plant Part | Extraction Method | This compound Concentration (µg/g of dry weight) |

| Leaves | Methanolic Maceration | 15.2 ± 1.8 |

| Stems | Methanolic Maceration | 8.5 ± 0.9 |

| Roots | Methanolic Maceration | 3.1 ± 0.4 |

Note: The data in Table 2 is hypothetical and for illustrative purposes. Actual concentrations would need to be determined experimentally.

Putative Signaling Pathway of this compound

While the specific signaling pathway of this compound has not been extensively studied, the biological activities of other alkaloids isolated from Sida rhombifolia can provide insights. For instance, some indoquinoline alkaloids from this plant have demonstrated vasorelaxant activity. This effect is often mediated through the modulation of signaling pathways involving G-protein coupled receptors (GPCRs).

A plausible hypothesis is that this compound, due to its structural similarity to other bioactive alkaloids, may interact with specific GPCRs on the cell surface. This interaction could trigger a downstream signaling cascade.

Caption: Putative GPCR-mediated signaling pathway for this compound.

Description of the Proposed Pathway:

-

Binding: this compound binds to a G-protein coupled receptor (GPCR) on the cell surface.

-

Activation: This binding event induces a conformational change in the GPCR, leading to the activation of an associated G-protein.

-

Effector Enzyme Modulation: The activated G-protein then modulates the activity of an effector enzyme, such as phospholipase C (PLC).

-

Second Messenger Production: The effector enzyme catalyzes the production of second messengers, like inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Signaling: These second messengers initiate a downstream signaling cascade, often involving protein kinases.

-

Cellular Response: The signaling cascade culminates in a specific cellular response, which could be related to the observed pharmacological effects of Sida rhombifolia, such as anti-inflammatory or vasorelaxant actions.

Conclusion

This technical guide provides a framework for the comprehensive phytochemical analysis of Sida rhombifolia, with a specific emphasis on the alkaloid this compound. The detailed experimental protocols for extraction, separation, and quantification using modern analytical techniques like HPLC-MS/MS are crucial for ensuring the quality and consistency of herbal products derived from this plant. The proposed signaling pathway for this compound, while hypothetical, offers a starting point for future pharmacological investigations into its mechanism of action. Further research is warranted to validate these methodologies and to elucidate the full therapeutic potential of this compound and other bioactive compounds from Sida rhombifolia.

References

- 1. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one | C15H20N2O | CID 92795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkaloids and Phenolic Compounds from Sida rhombifolia L. (Malvaceae) and Vasorelaxant Activity of Two Indoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Rhombifoline in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhombifoline is a quinolizidine alkaloid (QA) found in various plant species, particularly within the genera Genista and Thermopsis. As a member of the broader QA family, this compound's biosynthesis originates from the amino acid L-lysine. These alkaloids are of significant interest due to their diverse biological activities and potential pharmacological applications. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, presenting current knowledge on the key enzymatic steps, intermediates, and relevant quantitative data. Detailed experimental protocols for the analysis of this pathway are also provided to facilitate further research and development.

The Core Biosynthetic Pathway of Quinolizidine Alkaloids

The biosynthesis of this compound is intrinsically linked to the general quinolizidine alkaloid pathway. This pathway commences with the decarboxylation of L-lysine and proceeds through a series of cyclization and modification reactions to generate the characteristic tetracyclic and tricyclic structures of this alkaloid class.

From Lysine to the Tetracyclic Core

The initial steps of the QA pathway are relatively well-characterized. L-lysine is first decarboxylated to cadaverine by the enzyme lysine decarboxylase (LDC) . Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to yield 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine. Through a series of proposed, though not fully elucidated, condensation and cyclization reactions involving three molecules of cadaverine (via Δ¹-piperideine), the tetracyclic QA skeleton, exemplified by lupanine, is formed.

dot

Formation of Pyridone Alkaloids and Cytisine

Evidence from radiolabeling studies in Thermopsis rhombifolia suggests that pyridone-containing QAs, such as cytisine, are derived from tetracyclic precursors like lupanine. A key intermediate in this transformation is believed to be 5,6-dehydrolupanine . The enzymatic machinery responsible for the oxidative conversion of the lupanine skeleton to the tricyclic pyridone structure of cytisine is yet to be fully characterized.

The Final Step: Biosynthesis of this compound

This compound has been identified as N-(but-3-enyl)-cytisine . This chemical structure strongly indicates that the final step in its biosynthesis is the N-alkylation of cytisine. It is proposed that an uncharacterized N-alkyltransferase catalyzes the transfer of a but-3-enyl group to the secondary amine of the cytisine molecule. The donor of the butenyl group has not been definitively identified but could potentially be a pyrophosphorylated isoprenoid derivative or another activated butenyl-containing metabolite.

dot```dot digraph "Rhombifoline_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

Lupanine [label="Lupanine", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydrolupanine [label="5,6-Dehydrolupanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytisine [label="Cytisine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Butenyl_Donor [label="But-3-enyl Donor\n(Putative)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"];

Lupanine -> Dehydrolupanine [label="Oxidation\n(Uncharacterized enzymes)", style=dashed, fontcolor="#5F6368"]; Dehydrolupanine -> Cytisine [label="Rearrangement/Oxidation\n(Uncharacterized enzymes)", style=dashed, fontcolor="#5F6368"]; Cytisine -> this compound [label="N-alkyltransferase\n(Putative)", style=dashed, fontcolor="#5F6368"]; Butenyl_Donor -> this compound [style=dashed]; }

GC-MS Analysis of Quinolizidine Alkaloids

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C MSD or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 120°C for 2 minutes, then ramp at 6°C/min to 300°C and hold for 10 minutes.

-

Injection Mode: Splitless or split (e.g., 1:20).

-

MSD Transfer Line Temperature: 280°C.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-550.

Procedure:

-

Inject 1 µL of the redissolved alkaloid extract into the GC-MS system.

-

Acquire the data.

-

Identify individual alkaloids by comparing their retention times and mass spectra with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).

-

Quantify the alkaloids by creating a calibration curve with authentic standards.

Lysine Decarboxylase (LDC) Enzyme Assay (Colorimetric Method)

This protocol provides a high-throughput method for assaying LDC activity based on the pH change resulting from cadaverine production.

Materials:

-

Plant protein extract (from tissues where QA biosynthesis occurs, e.g., young leaves).

-

L-lysine solution (e.g., 100 mM).

-

pH indicator solution (e.g., Bromocresol purple, 0.04% w/v).

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.0).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing:

-

Reaction buffer.

-

pH indicator solution.

-

L-lysine solution.

-

-

Initiate the reaction by adding the plant protein extract to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Monitor the change in absorbance at a specific wavelength (e.g., 595 nm for bromocresol purple) over time using a microplate reader.

-

The rate of change in absorbance is proportional to the LDC activity.

-

Include appropriate controls, such as a reaction mixture without the enzyme extract and a reaction mixture without L-lysine.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is an extension of the general quinolizidine alkaloid pathway, with its immediate precursor being cytisine. While the initial steps leading to the formation of the core QA skeleton are becoming clearer, the later, more specific tailoring reactions that lead to the vast diversity of these alkaloids, including the N-alkylation step to form this compound, remain a significant area for future research. The identification and characterization of the putative N-alkyltransferase responsible for the final step in this compound biosynthesis will be a key milestone. This will not only complete our understanding of this metabolic pathway but also provide a valuable enzymatic tool for the potential biotechnological production of this compound and related compounds for pharmaceutical applications. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this fascinating area of plant biochemistry.

Rhombifoline: A Technical Guide for Researchers

CAS Number: 529-78-2

This technical guide provides a comprehensive overview of the chemical properties, isolation, and potential biological activities of Rhombifoline, a quinolizidine alkaloid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

This compound, with the CAS number 529-78-2, is a naturally occurring alkaloid.[1][2][3] It is also known by its synonyms, including N-(but-3-enyl)-cytisine and (-)-Rhombifoline.[3] The compound presents as a light yellow to light brown solid.[4]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| CAS Number | 529-78-2 | [1][2][3] |

| Molecular Formula | C₁₅H₂₀N₂O | [1][3][4] |

| Molecular Weight | 244.33 g/mol | [3][4] |

| IUPAC Name | (1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one | |

| Appearance | Light yellow to light brown solid | [4] |

| Solubility | Soluble in DMSO (100 mg/mL) | [4][5] |

| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months or -20°C for up to 1 month. | [4] |

Natural Occurrence

This compound has been isolated from various plant species, primarily within the Fabaceae family. It was first isolated from the leaves and stems of Anagyrus foetida L.[4][6] Other known plant sources include Thermopsis rhombifolia, Laburnum anagyroides, and Sophora franchetiana.

Experimental Protocols: Isolation and Purification

A detailed method for the isolation of this compound from the leaves and stems of Anagyrus foetida has been reported. The general workflow involves extraction, acid-base partitioning to separate alkaloids, and subsequent chromatographic purification.

Extraction and Alkaloid Fractionation

-

Defatting: The powdered plant material (leaves and stems) is first defatted by extraction with petroleum ether.

-

Methanolic Extraction: The defatted powder is then exhaustively extracted with methanol using a Soxhlet apparatus.

-

Acid-Base Extraction:

-

The methanolic extract is evaporated to a semisolid residue.

-

The residue is dissolved in chloroform and extracted with a 2% citric acid solution to protonate the alkaloids, rendering them water-soluble.

-

The combined acidic aqueous extract is then made alkaline (pH 8-9) with ammonium hydroxide (NH₄OH) to deprotonate the alkaloids.

-

The deprotonated alkaloids are then extracted back into chloroform.

-

-

Crude Alkaloid Yield: The combined chloroform extract is evaporated to yield the crude total alkaloids.

Chromatographic Purification of this compound

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel.

-

Elution: A gradient elution is performed using a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH), with increasing proportions of methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

-

Further Purification: Fractions containing this compound are combined and may be subjected to further chromatographic steps, such as flash chromatography or preparative thin-layer chromatography, to achieve high purity. For instance, in one reported isolation, fractions eluted with 2% MeOH in CH₂Cl₂ were further purified by flash chromatography to yield pure this compound.

Biological Activities and Quantitative Data

Data on the biological activities of purified this compound are limited in the current scientific literature. Most studies have focused on the bioactivities of crude extracts of plants known to contain this compound, such as Sida rhombifolia. These extracts have been reported to possess anti-inflammatory, antioxidant, cytotoxic, and antimicrobial properties. However, these effects are the result of a complex mixture of phytochemicals and cannot be attributed solely to this compound.

Further research is required to determine the specific biological activities and potency (e.g., IC₅₀ values) of isolated this compound.

Mechanism of Action and Signaling Pathways (Hypothetical)

The precise mechanism of action for this compound has not been elucidated. However, insights can be drawn from structurally related alkaloids.

Rhynchophylline, a tetracyclic oxindole alkaloid with a similar structural core, has been shown to exert anti-inflammatory effects by down-regulating the MAPK (Mitogen-Activated Protein Kinases) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways. It was found to inhibit the phosphorylation of IκBα and MAPKs, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated microglia.

Given the structural similarities, it is plausible that this compound may also modulate inflammatory responses through the inhibition of the NF-κB and MAPK signaling pathways. This remains a hypothesis that requires experimental validation.

Conclusion and Future Directions

This compound is a quinolizidine alkaloid with well-defined chemical properties and an established protocol for its isolation from natural sources. While the biological activities of plant extracts containing this compound are documented, there is a significant gap in the understanding of the pharmacological effects of the purified compound.

Future research should focus on:

-

Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other biological activities of pure this compound.

-

Quantitative Analysis: Determining the potency of this compound in various biological assays through the calculation of IC₅₀ or EC₅₀ values.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to validate the hypothetical mechanisms based on structurally related compounds.

Such studies will be crucial in determining the potential of this compound as a lead compound for drug discovery and development.

References

- 1. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and antibacterial activity of Sida rhombifolia (Malvaceae) grown in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jabonline.in [jabonline.in]

The Enigmatic Alkaloid: A Technical Overview of Rhombifoline and the Biological Activities of its Botanical Source, Sida rhombifolia

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the current state of knowledge surrounding the quinolizidine alkaloid, Rhombifoline. Despite its identification in several medicinal plants, most notably Sida rhombifolia, a comprehensive pharmacological profile of the isolated compound remains conspicuously absent from peer-reviewed literature. This document, therefore, aims to provide a thorough overview of the known biological activities associated with Sida rhombifolia extracts, which contain this compound, and other related alkaloids. While direct data on this compound is scarce, this guide offers a valuable starting point for researchers interested in exploring the therapeutic potential of this understudied natural product by summarizing the activities of its native botanical matrix.

Introduction to this compound

This compound is a quinolizidine alkaloid that has been identified and isolated from various plant species, including Sida rhombifolia and Anagyrus foetida. Structurally, it belongs to the lupanine group of tetracyclic quinolizidine alkaloids. Despite its isolation, there is a significant lack of published research detailing the specific biological activities of purified this compound. The vast majority of pharmacological studies have focused on the crude extracts or other isolated compounds from plants in which this compound is present.

Biological Activities of Sida rhombifolia Extracts and Other Isolated Alkaloids

Sida rhombifolia, a perennial shrub, has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern scientific investigations have begun to validate some of these traditional uses, revealing a broad spectrum of biological activities. It is crucial to reiterate that the following activities are attributed to the complex mixture of phytochemicals within the plant's extracts or to other specific isolated compounds, and the direct contribution of this compound to these effects has not been determined.

Vasorelaxant Activity

Studies on indoquinoline alkaloids isolated from Sida rhombifolia have demonstrated vasorelaxant properties. While this compound itself was not tested, two other alkaloids, quindolinone and a cryptolepine salt, showed endothelium-dependent vasorelaxant activity in rodent mesenteric arteries.[2][3] This suggests that alkaloids from this plant have the potential to modulate vascular tone.

Cytotoxic and Anti-proliferative Effects

Various extracts of Sida rhombifolia have been investigated for their cytotoxic and anti-proliferative activities against different cancer cell lines.

-

Ethanol extracts and n-hexane fractions of Sida rhombifolia leaves were tested against MCA-B1 and A549 cancer cells, with the n-hexane fraction showing notable antiproliferation.[5]

-

The n-hexane extract also demonstrated cytotoxic effects on human cancer cell lines SNU-1 and HepG2.[6]

Table 1: Cytotoxicity Data for Sida rhombifolia Extracts

| Extract/Fraction | Cell Line/Organism | Activity Metric | Value | Reference |

| Ethanolic Extract | Artemia salina | LC50 | 40 µg/ml | [4] |

| n-Hexane Extract | SNU-1 | % Inhibition (at 100 µg/mL) | 68.52% | [6] |

| n-Hexane Extract | HepG2 | % Inhibition (at 100 µg/mL) | 47.82% | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of Sida rhombifolia extracts have been documented in several studies.

-

The n-hexane extract showed the most potent anti-inflammatory activity by inhibiting nitric oxide (NO) production with an IC50 of 52.16 µg/mL and inhibiting protein denaturation with an IC50 of 146.03 µg/mL.[6]

Table 2: Anti-inflammatory Activity of Sida rhombifolia n-Hexane Extract

| Assay | Activity Metric | Value | Reference |

| Nitric Oxide Inhibition | IC50 | 52.16 µg/mL | [6] |

| Protein Denaturation Inhibition | IC50 | 146.03 µg/mL | [6] |

Antimicrobial Activity

Derivatives of cryptolepinone, another alkaloid found in Sida rhombifolia, have demonstrated significant antimicrobial effects.[7] Specifically, 10-methylcryptolepinone showed strong activity against several fungal and bacterial strains.[7]

Antioxidant Activity

The antioxidant potential of Sida rhombifolia has been evaluated using various assays.

-

The ethyl acetate extract displayed the most significant antioxidant activity in DPPH radical scavenging and ferrous ion chelation assays, with EC50 values of 380.5 µg/mL and 263.4 µg/mL, respectively.[6]

-

Volatile organic compounds from Sida rhombifolia also exhibited dose-dependent antioxidant activity.[8]

Table 3: Antioxidant Activity of Sida rhombifolia Extracts

| Extract | Assay | Activity Metric | Value | Reference |

| Ethyl Acetate Extract | DPPH Radical Scavenging | EC50 | 380.5 µg/mL | [6] |

| Ethyl Acetate Extract | Ferrous Ion Chelating | EC50 | 263.4 µg/mL | [6] |

| Volatile Organic Compounds | DPPH Assay | IC50 | 5.48 mg/mL | [8] |

| Volatile Organic Compounds | ABTS Assay | IC50 | 1.47 mg/mL | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are summarized below to aid in the design of future research on this compound.

Vasorelaxant Activity Assay

The vasorelaxant effects of quindolinone and cryptolepine salt were assessed on isolated mesenteric artery rings from Wistar rats. The arteries were mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with a 95% O2 and 5% CO2 mixture. The rings were pre-contracted with phenylephrine (1 µM). Cumulative concentration-response curves were then generated for the test compounds in the presence and absence of a functional endothelium.

Cytotoxicity Assays

-

Brine Shrimp Lethality Test (BSLT): As described by Meyer et al., this assay is a preliminary screen for cytotoxicity. Artemia salina nauplii are exposed to various concentrations of the test substance in seawater. After 24 hours, the number of dead nauplii is counted, and the LC50 value is determined.[5]

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation. Cancer cells (e.g., MCA-B1, A549, SNU-1, HepG2) are seeded in 96-well plates and treated with different concentrations of the extracts. After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The absorbance of the dissolved formazan is measured spectrophotometrically, and the percentage of cell inhibition is calculated.[6]

Anti-inflammatory Assays

-

Nitric Oxide (NO) Inhibition Assay: This assay is often performed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The cells are treated with the test extracts, followed by stimulation with LPS to induce NO production. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is then calculated.[6]

-

Protein Denaturation Inhibition Assay: The inhibition of heat-induced albumin denaturation is used as an in vitro model for anti-inflammatory activity. The reaction mixture consists of the test extract and bovine serum albumin. The mixture is heated, and the turbidity is measured spectrophotometrically. The percentage inhibition of protein denaturation is calculated.[6]

Signaling Pathways

While no signaling pathways have been directly attributed to this compound, the activities of other alkaloids and plant extracts provide some insights into potential mechanisms of action that could be investigated for this compound.

Proposed Vasorelaxation Pathway

The endothelium-dependent vasorelaxation observed with other Sida rhombifolia alkaloids likely involves the nitric oxide (NO) signaling pathway.

References

- 1. rjpponline.org [rjpponline.org]

- 2. Alkaloids and Phenolic Compounds from Sida rhombifolia L. (Malvaceae) and Vasorelaxant Activity of Two Indoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchers.mq.edu.au [researchers.mq.edu.au]

- 5. jabonline.in [jabonline.in]

- 6. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Preliminary Screening of Rhombifoline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhombifoline, a quinolizidine alkaloid primarily isolated from species such as Sida rhombifolia and Anagyrus foetida, represents a promising natural compound for further pharmacological investigation. While comprehensive bioactivity data for the isolated compound remains nascent, preliminary studies on extracts from this compound-containing plants and analogous alkaloids indicate a spectrum of potential therapeutic effects. This technical guide synthesizes the current, albeit indirect, evidence for this compound's bioactivity, focusing on its potential anti-inflammatory, antioxidant, and vasorelaxant properties. Detailed experimental protocols for preliminary screening and relevant signaling pathways are provided to facilitate further research and drug discovery efforts in this area.

Introduction

Natural products continue to be a significant source of novel therapeutic agents. This compound, a member of the quinolizidine alkaloid class, has been identified in various medicinal plants. Although direct and extensive studies on the bioactivity of pure this compound are limited, the pharmacological activities of extracts from plants known to contain this alkaloid, such as Sida rhombifolia, and of structurally related alkaloids, provide a foundation for targeted investigation. This document outlines the preliminary bioactivity profile of this compound, drawing inferences from available scientific literature on related compounds and plant extracts. The primary areas of focus are its potential anti-inflammatory, antioxidant, and vasorelaxant activities.

Potential Bioactivities and Mechanisms of Action

Based on the activities of related alkaloids like Rhynchophylline and extracts of Sida rhombifolia, this compound is hypothesized to exhibit several key bioactivities.

Anti-Inflammatory Activity

The structurally similar tetracyclic oxindole alkaloid, Rhynchophylline, has been shown to suppress inflammatory responses in microglial cells. This effect is achieved through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[1][2]. These pathways are crucial regulators of pro-inflammatory gene expression. Rhynchophylline has been observed to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated microglial cells[1][2][3]. Given the structural similarities, it is plausible that this compound may exert anti-inflammatory effects through a similar mechanism of action.

Antioxidant Activity

Extracts from Sida rhombifolia, a known source of this compound, have demonstrated notable antioxidant properties. Specifically, the volatile organic compounds (VOCs) from this plant have shown dose-dependent radical scavenging activity. This suggests that constituents of the plant, potentially including this compound, can neutralize free radicals, which are implicated in the pathophysiology of numerous diseases.

Vasorelaxant Activity

Indoquinoline alkaloids isolated from Sida rhombifolia have exhibited vasorelaxant properties. This suggests a potential for these compounds, and by extension this compound, to modulate vascular tone, which could have implications for cardiovascular health. The mechanism is likely related to the modulation of endothelial function and smooth muscle contractility.

Quantitative Bioactivity Data

Table 1: Antioxidant and Cytotoxic Activities of Sida rhombifolia Extracts

| Extract/Component | Assay | Cell Line | IC50 Value | Reference |

| Volatile Organic Compounds | DPPH Radical Scavenging | - | >10 mg/mL | [4] |

| Volatile Organic Compounds | ABTS Radical Scavenging | - | 3.84 ± 2.12 mg/mL | [4] |

Table 2: Antiplasmodial and Cytotoxic Activities of Cryptolepine (an Indoquinoline Alkaloid)

| Compound | Assay | Cell Line/Strain | IC50 Value (µM) | Reference |

| Cryptolepine | Antiplasmodial Activity | P. falciparum (K1, resistant) | 0.44 | [5] |

| 2,7-dibromocryptolepine | Antiplasmodial Activity | P. falciparum (K1, resistant) | 0.049 | [5] |

| Cryptolepine | Cytotoxicity | Hep G2 | 2.4 ± 0.3 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to screen for the bioactivity of this compound.

In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in LPS-Stimulated Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (for nitrite determination)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Remove the culture medium and replace it with fresh medium.

-

Pre-treat the cells with various concentrations of this compound (e.g., based on Rhynchophylline data, a range of 1-50 µM can be explored) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no this compound) should also be included.

-

-

Nitrite Measurement:

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.

-

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

Objective: To evaluate the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound (dissolved in methanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

Reaction Mixture:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

A blank well should contain 100 µL of methanol and 100 µL of the sample solution (to account for any color of the compound).

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

-

Ex Vivo Vasorelaxant Assay: Isolated Aortic Ring Model

Objective: To assess the vasorelaxant effect of this compound on pre-contracted isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution

-

Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

-

This compound (dissolved in a suitable solvent)

-

Organ bath system with isometric force transducers

-

Dissection microscope and surgical instruments

Procedure:

-

Aorta Isolation:

-

Euthanize the rat and carefully excise the thoracic aorta.

-

Clean the aorta of adhering connective and adipose tissue in cold Krebs-Henseleit solution.

-

Cut the aorta into rings of 2-3 mm in length.

-

-

Mounting:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

-

Viability and Endothelium Integrity Check:

-

Contract the rings with KCl (60 mM).

-

After washing, assess endothelium integrity by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium.

-

-

Vasorelaxation Assay:

-

Pre-contract the aortic rings with phenylephrine (1 µM) or KCl (60 mM) to a stable plateau.

-

Cumulatively add increasing concentrations of this compound to the organ bath and record the relaxation response.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.

-

Construct a concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximum relaxation).

-

Visualization of Signaling Pathways and Workflows

Postulated Anti-Inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism of anti-inflammatory action of this compound via inhibition of the MAPK/NF-κB pathway, based on the activity of the related alkaloid Rhynchophylline.

Caption: Postulated inhibition of the MAPK/NF-κB signaling pathway by this compound.

General Experimental Workflow for Preliminary Bioactivity Screening

The diagram below outlines a typical workflow for the initial screening of a natural product like this compound.

Caption: A general workflow for the preliminary bioactivity screening of this compound.

Conclusion and Future Directions

While direct evidence of this compound's bioactivity is still emerging, the pharmacological profile of its host plants and structurally related alkaloids strongly suggests its potential as a lead compound for the development of novel anti-inflammatory, antioxidant, and vasorelaxant agents. The experimental protocols and pathway analyses provided in this guide offer a framework for the systematic investigation of this compound's therapeutic potential. Future research should focus on the isolation of pure this compound and the execution of comprehensive in vitro and in vivo studies to elucidate its precise mechanisms of action and to establish a definitive pharmacological profile. Such efforts are crucial for translating the preliminary indications of bioactivity into tangible therapeutic applications.

References

- 1. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid Rhynchophylline in Neurological and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Semi-Synthetic Analogues of Cryptolepine as a Potential Source of Sustainable Drugs for the Treatment of Malaria, Human African Trypanosomiasis, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Rhombifoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhombifoline, a quinolizidine alkaloid primarily isolated from plants of the Sida genus, notably Sida rhombifolia, has garnered interest for its potential therapeutic properties. While comprehensive studies on the specific molecular mechanisms of this compound are still in nascent stages, preliminary investigations and research on extracts of this compound-containing plants suggest a range of biological activities, including anti-inflammatory, cytotoxic, and vasorelaxant effects. This technical guide synthesizes the available preliminary data, details relevant experimental protocols, and proposes potential signaling pathways based on the current understanding of related compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Sida rhombifolia extracts, which contain this compound among other bioactive compounds. It is important to note that these values represent the activity of the total extract and not of purified this compound.

Table 1: Anti-inflammatory and Antioxidant Activities of Sida rhombifolia Extracts

| Assay | Plant Part & Extract Type | Result (IC50 / EC50 in µg/mL) | Reference |

| Nitric Oxide (NO) Inhibition | Whole Plant (n-hexane) | IC50: 52.16 | [1] |

| Protein Denaturation Inhibition | Whole Plant (n-hexane) | IC50: 146.03 | [1] |

| DPPH Radical Scavenging | Whole Plant (ethyl acetate) | EC50: 380.5 | [1] |

| Ferrous Ion Chelating (FIC) | Whole Plant (ethyl acetate) | EC50: 263.4 | [1] |

Table 2: Cytotoxic and Anti-cholinesterase Activities of Sida rhombifolia Extracts (at 100 µg/mL)

| Assay | Cell Line / Enzyme | Plant Part & Extract Type | % Inhibition | Reference |

| Cytotoxicity (MTT Assay) | SNU-1 (Stomach Cancer) | Whole Plant (n-hexane) | 68.52% | [1][2] |

| Cytotoxicity (MTT Assay) | Hep G2 (Liver Cancer) | Whole Plant (n-hexane) | 47.82% | [1][2] |

| Acetylcholinesterase (AChE) Inhibition | - | Whole Plant (n-hexane) | 58.55% | [1] |

Proposed Mechanisms of Action and Signaling Pathways

Direct evidence for the molecular mechanism of this compound is limited. However, based on the activities observed in Sida rhombifolia extracts and the known mechanisms of other alkaloids and flavonoids, we can hypothesize potential pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling

The observed inhibition of nitric oxide (NO) production by Sida rhombifolia extracts suggests a potential role in modulating inflammatory pathways.[1] A common mechanism for inhibiting pro-inflammatory mediators like NO is through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition is a key target for many anti-inflammatory drugs.

Below is a proposed signaling pathway diagram illustrating how this compound might exert its anti-inflammatory effects.

Caption: Proposed inhibitory effect of this compound on the NF-κB and MAPK signaling pathways.

Cytotoxic Activity: Induction of Apoptosis

The cytotoxic effects of Sida rhombifolia extracts against cancer cell lines suggest that its constituents, potentially including this compound, may induce apoptosis.[1][2] Many alkaloids exert their anticancer effects by triggering programmed cell death. This can occur through various mechanisms, including the activation of caspase cascades, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).

The workflow for assessing cytotoxicity is outlined below.

Caption: A typical experimental workflow for evaluating the cytotoxic effects of a compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments relevant to the preliminary assessment of this compound's mechanism of action.

Nitric Oxide (NO) Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-treated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the negative control, to induce NO production.

-

Incubation: The plate is incubated for 24 hours.

-

Griess Assay: After incubation, 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., SNU-1, Hep G2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound and incubated for 24-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Conclusion and Future Directions

The preliminary data from studies on Sida rhombifolia extracts provide a compelling rationale for the further investigation of this compound as a potential therapeutic agent. The observed anti-inflammatory and cytotoxic activities suggest that this compound may act by modulating key signaling pathways such as NF-κB and MAPK, and by inducing apoptosis in cancer cells.

Future research should focus on isolating pure this compound and conducting detailed mechanistic studies to confirm these hypotheses. This would involve in-depth analysis of its effects on specific components of these signaling pathways, its potential to induce apoptosis, and its broader pharmacological profile. Such studies are essential to unlock the full therapeutic potential of this promising natural compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolizidine alkaloids (QAs) are a diverse group of nitrogen-containing heterocyclic natural products predominantly found in the Fabaceae family. These compounds exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive review of Rhombifoline and other notable quinolizidine alkaloids, including cytisine, lupanine, and sparteine. It summarizes their biological activities with available quantitative data, details the experimental protocols for their isolation, characterization, and pharmacological evaluation, and visualizes their known signaling pathways. While this compound is a known constituent of several plant species, quantitative pharmacological data for the purified compound remains limited in the current literature. This guide, therefore, focuses on the well-characterized activities of its structural relatives to provide a valuable resource for researchers in the field.

Introduction to Quinolizidine Alkaloids

Quinolizidine alkaloids are characterized by a core structure derived from a 1-azabicyclo[4.4.0]decane ring system. Their biosynthesis originates from the amino acid L-lysine. These alkaloids are known for their bitter taste and toxic properties, which serve as a defense mechanism for plants against herbivores and insects.[1] The diverse pharmacological effects of QAs include sedative, anticonvulsant, anti-inflammatory, antiviral, and antitumor activities.[2]

This compound , a tetracyclic quinolizidine alkaloid, has been isolated from various plant species, including Anagyris foetida.[3] While its structure has been well-characterized, detailed quantitative studies on its biological activities are not extensively reported. This guide will, therefore, present available data on closely related and well-studied quinolizidine alkaloids to infer potential areas of interest for future research on this compound.

Quantitative Biological Data

Table 1: Receptor Binding Affinities of Cytisine

| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Source |

| α4β2 Nicotinic Acetylcholine Receptor | Cytisine | 0.17 | 0.3 - 0.8 | [1][2] |

| α7 Nicotinic Acetylcholine Receptor | Cytisine | 4200 | - | [2] |

Table 2: Antifungal and Antibacterial Activity of Lupanine and Sida rhombifolia Extracts

| Alkaloid/Extract | Organism | Activity | Value | Source |

| Lupanine | Powdery Mildew (Erysiphe graminis) | IC50 (Antifungal) | 1-5 mmol/L | [4] |

| Sida rhombifolia (Aqueous-Ethanol Extract) | Klebsiella pneumoniae | MIC (Antibacterial) | 4.62 mg/mL | [5] |

| Sida rhombifolia (Aqueous-Ethanol Extract) | Staphylococcus aureus | MIC (Antibacterial) | 32.40 mg/mL | [5] |

| Sida rhombifolia (Aqueous-Ethanol Extract) | Salmonella typhi | MIC (Antibacterial) | 32.40 mg/mL | [5] |

Table 3: Anti-inflammatory Activity of Sida rhombifolia Extracts

| Extract | Assay | IC50 | Source |

| Sida rhombifolia n-hexane extract | Nitric Oxide (NO) Inhibition | 52.16 µg/mL | [6] |

| Sida rhombifolia ethyl acetate extract | Nitric Oxide (NO) Inhibition | 58.57 µg/mL | [6] |

Experimental Protocols

Isolation and Purification of this compound from Anagyris foetida

This protocol is adapted from the methodology described for the isolation of this compound.[7]

-

Plant Material Preparation: Dried and powdered leaves and stems of Anagyris foetida are defatted with petroleum ether.

-

Extraction: The defatted plant material is exhaustively extracted with methanol using a Soxhlet apparatus. The methanolic extract is then evaporated under reduced pressure to yield a crude residue.

-

Acid-Base Extraction: The residue is dissolved in chloroform and extracted with a 2% citric acid solution. The acidic aqueous phase is then made alkaline (pH 8-9) with ammonium hydroxide and extracted with chloroform. The combined chloroform extracts are evaporated to yield the crude total alkaloids.

-

Column Chromatography: The crude alkaloid mixture is fractionated by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

-

Purification: Fractions containing this compound are further purified by flash chromatography on a silica gel column, eluting with a gradient of methanol in dichloromethane to yield pure this compound.[7]

Characterization of this compound

The structure of isolated this compound can be confirmed using a combination of spectroscopic techniques:[2]

-

UV Spectroscopy: To determine the electronic absorption properties.

-

1H-NMR and 13C-NMR Spectroscopy: To elucidate the carbon-hydrogen framework and establish the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Quinolizidine Alkaloids

This is a general protocol for the analysis of quinolizidine alkaloid profiles.

-

Sample Preparation: The alkaloid extract is dissolved in dichloromethane.

-

GC-MS System: An Agilent 7890A GC coupled to a 5975C MSD is commonly used.

-

Column: An HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separation.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature and held.

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of m/z 50-550.

-

Identification: Alkaloids are identified by comparing their retention times and mass spectra with those of authentic standards and by comparison with mass spectral libraries.